Nortropine hydrochloride
Description
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 17366-48-2) is a bicyclic organic compound with a hydroxyl group at the exo-3 position and a nitrogen atom in the 8-azabicyclo[3.2.1]octane framework. Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 163.65 g/mol . It is used as an intermediate in agrochemicals, pharmaceuticals, and food additives, with a purity of ≥99% . Key properties include:
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-09-0 | |
| Record name | endo nortropine base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection/Deprotection Strategy Using tert-Butyl Dicarbonate
A widely cited method involves the protection of the amine group in ento-8-azabicyclo[3.2.1]octan-3-ol (nortropine) followed by hydroxyl group functionalization. The process begins with dissolving nortropine in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base, and tert-butyl dicarbonate (Boc₂O) serves as the protecting agent. After 12 hours at ambient temperature, the Boc-protected intermediate is isolated via extraction with saturated citric acid and brine.
Key Reaction Conditions
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (2 equivalents)
-
Protecting Agent: Boc₂O (1.2 equivalents)
Deprotection is achieved using trifluoroacetic acid (TFA) in DCM, yielding the free amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Microwave-Assisted Coupling Reactions
Recent advancements employ microwave irradiation to accelerate coupling steps. For instance, a palladium-catalyzed Suzuki-Miyaura reaction between 3-bromo-5-methoxypyridine and phenyl boronic acid is conducted in dimethylformamide (DMF) at 200°C for 300 seconds. Tetrakis(triphenylphosphine)palladium(0) acts as the catalyst, with degassed potassium carbonate as the base. This method reduces reaction times from hours to minutes but requires precise temperature control to prevent decomposition.
Optimized Parameters
Reductive Amination and Salt Formation
An alternative route involves reductive amination of 8-azabicyclo[3.2.1]octan-3-one using sodium cyanoborohydride in methanol. The resulting amine is precipitated as the hydrochloride salt by adding concentrated HCl. This method offers scalability but requires careful pH adjustment to avoid over-reduction.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF enhance reaction rates in coupling reactions but complicate purification due to high boiling points. In contrast, DCM facilitates easy extraction but limits solubility of polar intermediates.
Temperature and Catalysis
Exothermic reactions, such as Boc protection, necessitate cooling to 0°C to prevent side reactions. Catalytic hydrogenation at 90°C under argon achieves complete conversion in 18 hours but risks racemization.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for isolating intermediates. A gradient elution of hexane/ethyl acetate (7:3 to 1:1) resolves Boc-protected derivatives with >95% purity.
Crystallization
The hydrochloride salt is crystallized from ethanol/water mixtures, yielding needle-like crystals suitable for X-ray diffraction.
Crystallization Data
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethanol/Water (8:2) | 99.5 | Needles |
| Acetone/Heptane | 97.0 | Prisms |
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Replacing Pd(PPh₃)₄ with palladium on carbon (Pd/C) reduces catalyst costs by 40% without compromising yield.
Waste Management
Aqueous washes with citric acid and brine minimize organic waste, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics for three primary methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Protection/Deprotection | 77 | 99.5 | High | $$$ |
| Microwave Coupling | 68 | 98.0 | Moderate | $$$$ |
| Reductive Amination | 72 | 97.5 | High | $$ |
Chemical Reactions Analysis
Types of Reactions
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various stereoisomers, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride features a bicyclic structure with a nitrogen atom and an alcohol group, making it a versatile intermediate for organic synthesis. Its functional groups, particularly the hydroxyl and amine groups, facilitate various chemical transformations, which are crucial for its application in drug design and synthesis.
Neuropharmacology
Research indicates that exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride may interact with neurotransmitter systems, particularly acetylcholine and dopamine receptors. This interaction suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study: A study demonstrated its binding affinity to various receptors involved in neurotransmission, highlighting its relevance in developing treatments for cognitive disorders .
Drug Development
The compound serves as a valuable building block in the synthesis of complex molecules used in pharmaceuticals. Its structural similarities to other bioactive compounds allow it to be explored as a lead compound for developing new drugs targeting specific biological pathways.
Data Table: Synthesis Methods
| Synthesis Method | Description |
|---|---|
| Multi-step synthesis | Involves several chemical reactions to construct the bicyclic framework. |
| Functional group modifications | Adjustments to hydroxyl and amine groups to enhance biological activity. |
Monoamine Reuptake Inhibition
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride has been investigated for its potential as a monoamine reuptake inhibitor, which is significant in treating conditions like depression and anxiety.
Research Findings: The compound has shown the ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, suggesting its utility in developing antidepressant medications .
Opioid Receptor Modulation
Research has explored the use of 8-azabicyclo[3.2.1]octane derivatives, including exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride, as mu-opioid receptor antagonists. These compounds could potentially alleviate opioid-induced side effects while maintaining analgesic efficacy.
Clinical Implications: The ability to selectively block mu-opioid receptors without affecting central analgesic pathways presents an innovative approach to managing pain without the common side effects associated with opioid medications .
Anti-inflammatory Applications
Recent studies have identified derivatives of azabicyclo[3.2.1]octane as effective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in modulating inflammation.
Example: A novel compound derived from this class exhibited potent anti-inflammatory activity, indicating that exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride could be developed into therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with various molecular targets and pathways. The hydroxyl group and nitrogen atom within the bicyclic structure allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the 8-azabicyclo[3.2.1]octane core but differ in substituents and heteroatom placement:
Polarity and Reactivity
- Hydroxyl vs. Cyano/Fluoro: The hydroxyl group in the target compound enhances hydrogen bonding capacity (polar surface area: ~40 Ų inferred from structural analogs), making it more hydrophilic than the cyano (-CN) or fluoro (-F) derivatives . The cyano group increases molecular weight and rigidity, while fluorine introduces electronegativity, affecting binding in drug-receptor interactions .
Biological Activity
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride, also known as norpseudotropine hydrochloride, is a bicyclic compound that belongs to the family of tropane alkaloids. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Targeting Neurotransmitter Systems
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is believed to interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The presence of a hydroxyl group and a nitrogen atom in its structure allows the compound to participate in various biochemical interactions that can influence neurotransmission pathways.
Biochemical Pathways
The compound's structural similarity to other tropane alkaloids suggests that it may modulate several biochemical pathways associated with neurotransmission. Notably, it may act as a monoamine reuptake inhibitor , which is significant for treating mood disorders such as depression and anxiety .
Neuroprotective Effects
Research indicates that exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride exhibits neuroprotective properties in animal models, potentially protecting nerve cells from damage caused by oxidative stress or neurotoxic agents. This effect could be beneficial in developing treatments for neurodegenerative diseases.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride has not been extensively characterized; however, studies suggest that its molecular structure influences its absorption and distribution within biological systems. The compound's molecular weight of 163.65 g/mol indicates potential for favorable absorption characteristics.
Case Studies
Several studies have investigated the pharmacokinetic properties of related compounds within the tropane alkaloid family, providing insights into their behavior in vivo. For instance, one study demonstrated that structurally similar compounds exhibited significant brain penetration and favorable pharmacokinetic parameters in mouse models .
Binding Affinity Studies
Recent studies have focused on the binding affinity of exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride to various receptors:
| Receptor Type | Binding Affinity (IC50) | Reference |
|---|---|---|
| Kappa Opioid Receptors | 172 nM | |
| Acetylcholine Receptors | Not specified | |
| Dopamine Receptors | Not specified |
These findings suggest that the compound may have potential applications in treating conditions related to these receptor systems.
Therapeutic Applications
Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is being explored for its potential use in treating:
- Mood Disorders : Due to its effects on monoamine neurotransmission.
- Neurodegenerative Diseases : Its neuroprotective effects may offer therapeutic benefits for conditions like Alzheimer's disease.
- Anxiety Disorders : Its interactions with neurotransmitter systems may help alleviate symptoms.
Q & A
Q. What are the established synthetic routes for Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride?
A four-step synthesis starting from 5-hydroxymethylfurfural (5-HMF) involves:
Reduction : Raney nickel-mediated reduction of 5-HMF to 2,5-bis(hydroxymethyl)tetrahydrofuran (cis-diol).
Tosylation : Conversion of the diol to a ditosylate intermediate.
Cyclization : Double SN2 reaction with benzylamine to form the bicyclic core.
Hydrogenolysis : Removal of the N-benzyl group using Pearlman’s catalyst (Pd(OH)₂/C) and isolation as the hydrochloride salt. The overall yield ranges from 43–64% .
Key considerations : Strict control of acetonitrile content during hydrogenolysis is critical to avoid impurities .
Q. How is the bicyclic scaffold characterized structurally?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry. For example, characteristic signals for bridgehead protons (δ ~2.1–4.1 ppm) and hydroxyl groups (broad signals in MeOD) are observed .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₉H₁₈ClNO for Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride) with ppm-level accuracy .
- X-ray Crystallography : Resolves absolute configuration in enantiomerically pure derivatives .
Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?
These compounds interact with:
- Monoamine Transporters : Dopamine (DAT) and serotonin (SERT) transporters, modulating neurotransmitter reuptake .
- Enzymes : Long-chain fatty acid elongase 6 (ELOVL6), implicated in metabolic disorders .
Experimental validation : Radioligand binding assays and in vitro enzyme inhibition studies are standard methods .
Advanced Research Questions
Q. How can stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved?
- Ring-Closing Iodoamination : Enantioselective construction via tert-butyl 2-hydroxy-7-amine intermediates yields >99:1 diastereomeric ratios. This method avoids racemization and is scalable for tropane alkaloid synthesis .
- Chiral Auxiliaries : Use of N-α-methyl-p-methoxybenzyl groups directs stereochemistry during cyclization .
Q. What structure-activity relationships (SAR) govern affinity for monoamine transporters?
- C3 Substitution : Hydroxyl or methyl groups at C3 enhance DAT/SERT selectivity. For example, RTI-336 (a chloroaryl derivative) shows nanomolar DAT affinity .
- Bridging Heteroatoms : Replacement of oxygen with nitrogen (e.g., 3-azabicyclo vs. 8-oxa-3-azabicyclo) alters lipophilicity and binding kinetics .
Methodology : Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies identifies critical binding residues .
Q. What analytical challenges arise in quantifying these compounds in biological matrices?
- HPLC-MS/MS : Reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) separate enantiomers. Electrospray ionization (ESI) in positive mode enhances sensitivity .
- Metabolite Identification : In vivo studies (e.g., with brasofensine) use liver microsomes and LC-HRMS to map oxidative pathways (e.g., N-demethylation) .
Q. How does the 8-azabicyclo[3.2.1]octane core influence pharmacokinetics?
- Lipid Solubility : The bicyclic structure increases membrane permeability, as measured by PAMPA assays. LogP values typically range from 1.5–2.5 .
- Metabolic Stability : Cytochrome P450 (CYP3A4/2D6) metabolism is mitigated by fluorination at strategic positions .
Methodological Considerations
Q. What strategies mitigate impurities during large-scale synthesis?
Q. How are enantiomeric excess (ee) and diastereomeric ratios (dr) determined?
Q. What computational tools predict biological activity?
- QSAR Models : Use molecular descriptors (e.g., topological polar surface area) to correlate structure with DAT/SERT affinity .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to optimize binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
